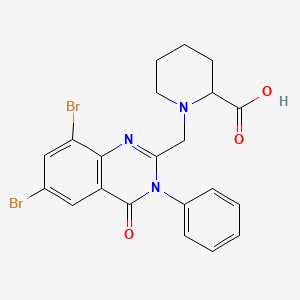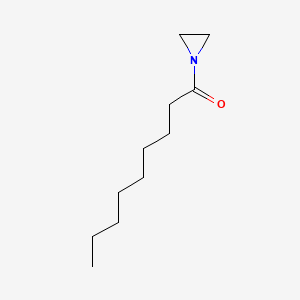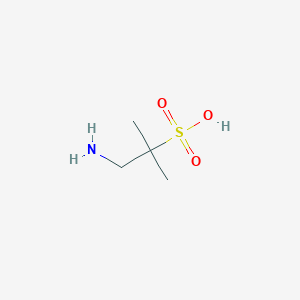
1-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-1-penten-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-1-penten-3-ol is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group attached to a penten-3-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-1-penten-3-ol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable Grignard reagent, followed by a series of steps to introduce the penten-3-ol moiety. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-1-penten-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution can result in halogenated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-1-penten-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, the trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes . Additionally, the compound may modulate signaling pathways involving kinases and other regulatory proteins.
Comparaison Avec Des Composés Similaires
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of various organic compounds.
Combretastatin A-4: A potent anti-cancer agent with a similar trimethoxyphenyl group.
Uniqueness: 1-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-1-penten-3-ol stands out due to its unique combination of the trimethoxyphenyl group with a penten-3-ol backbone, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C16H24O4 |
|---|---|
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
4,4-dimethyl-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-ol |
InChI |
InChI=1S/C16H24O4/c1-16(2,3)14(17)8-7-11-9-12(18-4)15(20-6)13(10-11)19-5/h7-10,14,17H,1-6H3 |
Clé InChI |
LVYHQBFMMMDUTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C=CC1=CC(=C(C(=C1)OC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}(cyclobutyl)methanone](/img/structure/B13799593.png)




![Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B13799619.png)





![N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea](/img/structure/B13799655.png)
![1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13799661.png)
![2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B13799666.png)
